

Application Notes and Protocols: Tri-iodinated Alkanes in Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1-Triiodoethane**

Cat. No.: **B14751598**

[Get Quote](#)

A Note on **1,1,1-Triiodoethane**: Initial research indicates that **1,1,1-triiodoethane** is an unstable and not commercially available compound. Attempts to synthesize it are reported to result in decomposition. Consequently, it is not utilized as a reagent in the synthesis of pharmaceuticals. This document will focus on the closely related and medically significant compound, Iodoform (Triiodomethane, CHI_3), which is widely documented for its pharmaceutical applications as an antiseptic.

Topic: Iodoform (Triiodomethane) in Pharmaceutical Applications

These notes provide an overview of Iodoform's applications, particularly as an antiseptic agent, and include protocols for its synthesis and purification.

Introduction

Iodoform (CHI_3) is a pale yellow, crystalline organoiodine compound with a distinctive, penetrating odor.^{[1][2]} First prepared in 1822, its antiseptic properties were discovered in 1880, leading to its widespread use in medicine as a disinfectant and a key component in wound dressings.^{[3][4]} While its use has been partially superseded by newer antiseptics, it remains a valuable agent in specific clinical settings, particularly in dentistry and surgery.^{[1][5]} Its efficacy stems from the slow release of elemental iodine upon contact with bodily fluids and tissues, which denatures bacterial proteins.^{[5][6]}

Physicochemical and Pharmacological Properties

Iodoform's utility is based on its chemical stability, radiopacity, and biological activity. A summary of its key properties is presented below.

Property	Value	Reference(s)
Chemical Formula	CHI_3	[1][2]
Molar Mass	393.73 g/mol	[1][2]
Appearance	Pale yellow, crystalline solid	[1][2]
Odor	Penetrating, "medical" or antiseptic-like	[1][7]
Melting Point	119-121 °C	[1][8][9]
Solubility in Water	Insoluble (<0.1 g/100 mL)	[10][11]
Solubility (Organic)	Soluble in ethanol, ether, chloroform, acetone	[1][7]
Mechanism of Action	Slow release of iodine, denaturing proteins	[5][6]
Primary Application	Topical Antiseptic, Disinfectant	[3][6][7]

Applications in Pharmaceutical Formulations

Iodoform is rarely used as a synthetic intermediate for other drugs. Instead, it is the active pharmaceutical ingredient (API) itself, primarily in antiseptic formulations for topical application.

- **Wound Dressing:** Iodoform is frequently used in gauze strips for packing infected wounds, abscesses, and cavities.[5][7] It provides a sustained antiseptic effect, promotes the formation of granulation tissue, and helps in chemical debridement.[4][5][6]
- **Dentistry:** It is a key component in dental pastes and dressings for treating conditions like dry socket (alveolar osteitis) and for root canal fillings.[4][5][6] Formulations such as Alveogyl contain iodoform.[5]

- Surgical Packing: In ENT, neurosurgery, and maxillofacial surgery, iodoform is used in formulations like Bismuth Iodoform Paraffin Paste (BIPP) for packing surgical cavities.[1][5] The bismuth content in BIPP also confers radiopacity, making the packing visible on X-rays. [5]
- Veterinary Medicine: Iodoform is an active ingredient in ear powders for cats and dogs to prevent infection and aid in hair removal.[1][2]

Experimental Protocols

The following section details the laboratory synthesis of Iodoform via the Haloform reaction, which is a reliable method for its preparation and serves as a qualitative test for methyl ketones.[1][12]

Objective: To synthesize Triiodomethane (Iodoform) from acetone using iodine and a basic solution.

Materials:

- Acetone (Propanone)
- Iodine (I₂)
- Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
- De-ionized Water
- Ethanol (for recrystallization)
- Beakers, Erlenmeyer flask, Buchner funnel and flask, heating mantle or water bath.

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of de-ionized water.
- Slowly add acetone dropwise (approximately 2-3 mL) to the iodine solution while stirring.

- Gradually add 10% sodium hydroxide solution drop-by-drop until the brown color of the iodine disappears. A yellow precipitate of iodoform will begin to form.[12]
- Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.
- Filter the crude iodoform product using a Buchner funnel under suction.[9]
- Wash the crystals on the filter paper with a generous amount of cold de-ionized water to remove unreacted starting materials and salts.[9]
- Proceed to Protocol 2 for purification.

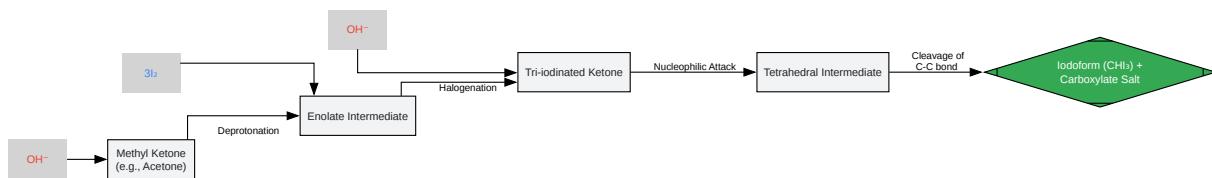
Expected Yield: The theoretical yield should be calculated based on the limiting reagent.

Practical yields can vary, with a reported student experiment achieving a 56.46% yield.[8]

Objective: To purify the crude iodoform product by recrystallization to obtain a product with a sharp melting point.

Materials:

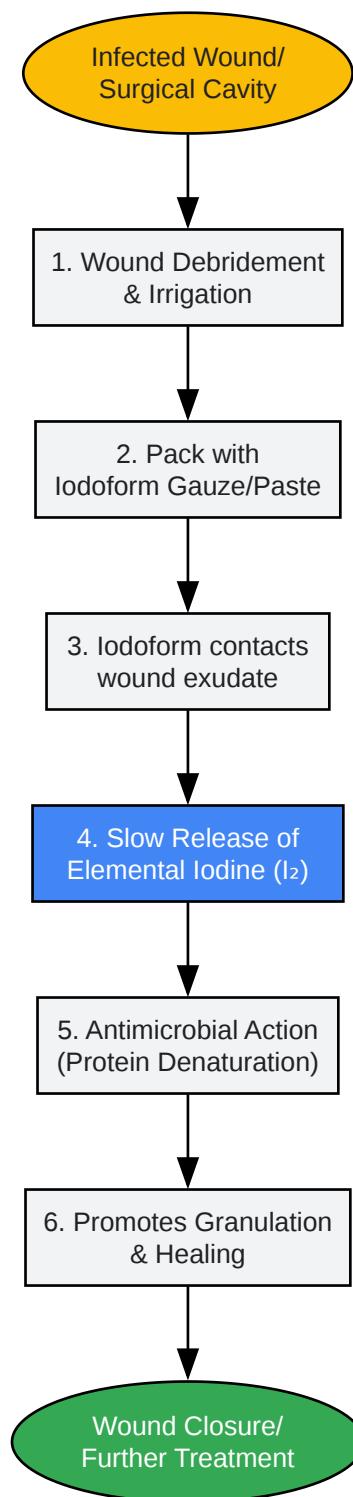
- Crude Iodoform from Protocol 1
- Ethanol
- Hot plate or water bath
- Beakers, Buchner funnel and flask


Procedure:

- Transfer the crude iodoform solid to a small beaker.
- Heat a separate beaker of ethanol on a water bath. Caution: Ethanol is flammable. Do not use a direct flame.[9]
- Add the minimum amount of hot ethanol to the crude iodoform, drop by drop, until the solid just dissolves.[9]

- Remove the beaker from the heat and allow it to cool slowly to room temperature. Pale yellow crystals of pure iodoform will form.
- Cool the mixture further in an ice bath to maximize crystal formation.
- Filter the purified crystals using a Buchner funnel.[9]
- Wash the crystals with a small amount of cold ethanol.
- Allow the crystals to air dry completely on the filter paper.
- Determine the melting point of the dried crystals. Pure iodoform has a melting point of 119-121 °C.[9]

Visualizations


The synthesis of iodoform proceeds via the haloform reaction. The diagram below outlines the key stages of this transformation when starting with a methyl ketone like acetone.

[Click to download full resolution via product page](#)

Caption: Key steps of the Iodoform synthesis via the Haloform reaction.

This diagram illustrates the clinical workflow for using iodoform as an antiseptic dressing for an infected wound.

[Click to download full resolution via product page](#)

Caption: Clinical workflow for the application of Iodoform dressing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodoform - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Iodoform | Antiseptic, Disinfectant, Antibacterial | Britannica [britannica.com]
- 4. Iodoform: A boon in disguise [scirp.org]
- 5. Iodoform in Surgical Practice: A Comprehensive Review of Its Historical Evolution, Clinical Applications, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Iodoform: Structure, Uses & Preparation Explained [vedantu.com]
- 8. scribd.com [scribd.com]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Iodoform | CHI3 | CID 6374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 75-47-8 CAS MSDS (Iodoform) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Tri-iodinated Alkanes in Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14751598#1-1-1-triiodoethane-in-the-synthesis-of-pharmaceuticals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com